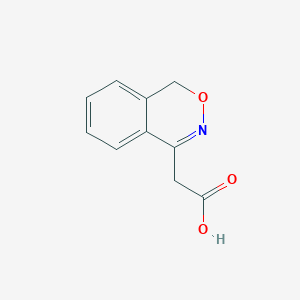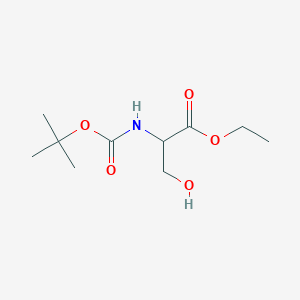
2-(4-(tert-butyl)phenoxy)-N'-(2-chloroacetyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a phenoxy group, and a chloroacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of tert-butyl phenol: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 4-(tert-butyl)phenoxyacetic acid: The tert-butyl phenol is then reacted with chloroacetic acid under basic conditions to form 4-(tert-butyl)phenoxyacetic acid.
Formation of 2-chloroacetyl hydrazide: This intermediate is synthesized by reacting chloroacetyl chloride with hydrazine hydrate.
Final coupling reaction: The 4-(tert-butyl)phenoxyacetic acid is coupled with 2-chloroacetyl hydrazide under acidic conditions to yield the final product, 2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetohydrazides.
科学的研究の応用
2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
- tert-Butyl (2-chloroacetyl)carbamate
Uniqueness
2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and biological activities, making it a valuable compound for research and development.
特性
分子式 |
C14H19ClN2O3 |
|---|---|
分子量 |
298.76 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-N'-(2-chloroacetyl)acetohydrazide |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)10-4-6-11(7-5-10)20-9-13(19)17-16-12(18)8-15/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |
InChIキー |
YKZVLQRAQBCVAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)
![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)

![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)

![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)

![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
